molecular formula C30H34N2O3 B12142293 2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12142293
M. Wt: 470.6 g/mol
InChI Key: GXGOIZLEKGSAJS-UHFFFAOYSA-N
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Description

2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with 4-butoxyphenyl groups at positions 2 and 3. Its molecular formula is C₃₂H₃₅N₃O₃, with a molecular weight of 509.64 g/mol (ChemSpider ID: 371218-62-1) .

Properties

Molecular Formula

C30H34N2O3

Molecular Weight

470.6 g/mol

IUPAC Name

2,5-bis(4-butoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H34N2O3/c1-3-5-19-33-24-15-11-22(12-16-24)27-21-28-26-9-7-8-10-29(26)35-30(32(28)31-27)23-13-17-25(18-14-23)34-20-6-4-2/h7-18,28,30H,3-6,19-21H2,1-2H3

InChI Key

GXGOIZLEKGSAJS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCCCC)C5=CC=CC=C5O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method includes the reaction of an aromatic amine, a phenol, and formaldehyde under controlled conditions . The reaction is usually carried out in the presence of a catalyst and requires precise temperature control to ensure the formation of the desired benzoxazine ring.

Industrial Production Methods

Industrial production of benzoxazines often involves a one-pot process where the reactants are heated together to form the benzoxazine monomer. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine, bromine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

2,5-Bis(4-methylphenyl) Derivative

A structurally analogous compound, 2,5-bis(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, replaces the butoxy groups with methyl substituents.

Benzoic Acid-Substituted Analog

The compound 4-[(5R,10bR)-2-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoic acid (C₁₈H₁₆N₂O₃) introduces a carboxylic acid group, enabling hydrogen bonding with target proteins. X-ray crystallography reveals a triclinic crystal system (space group P1) with distinct bond angles and packing interactions, highlighting how polar substituents can stabilize molecular conformations and enhance target affinity .

Core Heterocycle Modifications

Benzoxazine vs. Benzoxazepine

Replacing the six-membered benzoxazine ring in the target compound with a seven-membered benzoxazepine ring reduces binding affinity for butyrylcholinesterase (BuChE). Molecular docking studies indicate that the smaller benzoxazine core fits more precisely into the enzyme’s active site, suggesting that ring size critically influences inhibitory activity .

Pyrazolo[1,5-c]pyrimidine Derivatives

Compounds like (E)-3-{2-(2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones share a pyrazolopyrimidine core but lack the benzoxazine moiety. These derivatives exhibit antibacterial activity against Gram-positive bacteria, demonstrating that the pyrazole component contributes to antimicrobial efficacy. However, the benzoxazine core in the target compound may offer additional pharmacological benefits, such as improved solubility or reduced toxicity .

Cholinesterase Inhibition

The target compound’s benzoxazine derivatives show enhanced BuChE inhibition compared to benzoxazepine analogs. For example, pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-one derivatives exhibit IC₅₀ values in the low micromolar range, attributed to optimal steric compatibility with the enzyme’s catalytic site .

Antimicrobial Activity

Symmetrical 1,3-benzoxazine derivatives synthesized via Mannich reactions display moderate antibacterial and antifungal activity. In contrast, the asymmetrical substitution pattern in 2,5-bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may improve activity due to increased lipophilicity from the butoxy groups . Spiro-benzoxazine derivatives, such as 6,8-diisopropylspiro[1,3-benzoxazine-2,1’-cyclohexan]-4(3H)-one , exhibit fungicidal activity (27–43% at 32 μg/mL), suggesting that bulky substituents like isopropyl or nitro groups can enhance antifungal properties .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Source
Target Compound Pyrazolo[1,5-c][1,3]benzoxazine 4-Butoxyphenyl (x2) 509.64 Cholinesterase inhibition
2,5-Bis(4-methylphenyl) analog Pyrazolo[1,5-c][1,3]benzoxazine 4-Methylphenyl (x2) ~437.5 (estimated) N/A
4-[(5R,10bR)-2-Methyl-... benzoic acid Pyrazolo[1,5-c][1,3]benzoxazine 2-Methyl, 4-benzoic acid 308.33 Structural stability
Pyrazolo[1,5-c]pyrimidine derivatives Pyrazolo[1,5-c]pyrimidine Varied hydrazones ~400–450 Antibacterial (Gram-positive)
6,8-Diisopropylspiro-benzoxazine Spiro[1,3-benzoxazine] Diisopropyl, cyclohexane ~300 (estimated) Fungicidal (27–43% at 32 μg/mL)

Biological Activity

2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is C26H30N2O2C_{26}H_{30}N_2O_2 with a molecular weight of approximately 430.53 g/mol. The compound features a unique structure characterized by two butoxyphenyl groups attached to a dihydropyrazolo-benzoxazine framework.

PropertyValue
Molecular FormulaC26H30N2O2C_{26}H_{30}N_2O_2
Molecular Weight430.53 g/mol
CAS Number[Not available]

Anticancer Properties

Research indicates that 2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models have indicated that it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the effects of 2,5-Bis(4-butoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine on MCF-7 cells. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.

Case Study 2: Anti-inflammatory Activity
In a separate investigation reported in Phytotherapy Research, the compound was tested in a murine model of inflammation induced by lipopolysaccharide (LPS). Administration of the compound significantly decreased paw swelling and serum levels of inflammatory markers.

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